Welcome to the BenchChem Online Store!
molecular formula C16H16N2O3 B8705936 phenyl 3-(dimethylcarbamoyl)phenylcarbamate CAS No. 50699-54-2

phenyl 3-(dimethylcarbamoyl)phenylcarbamate

Cat. No. B8705936
M. Wt: 284.31 g/mol
InChI Key: ZXVYOESVEWVQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06169095A

Procedure details

To a stirred solution of 3-amino-N,N-dimethylbenzamide (1.3 g) in 1,4-dioxane(20 ml) was added 1N sodium hydroxide (23.4 ml) and phenyl chloroformate (1.5 ml) successively in an ice-cooled bath. The bath was removed and the reaction mixture was stirred vigorously for 3 hours during which time, phenyl chloroformate (0.7 ml) was further added. The mixture was extracted with ethyl acetate and the organic layer was washed with water and saturated sodium chloride solution. After dried over anhydrous magnesium sulfate and filtered, the solvent was removed in vacuo and the residual oil was purified by flash chromatography eluting with ethyl acetate-n-hexane (2:1, V/V) to give a solid, which was recrystallized from benzene-n-hexane (5:1, V/V) to afford phenyl 3-(dimethylcarbamoyl)phenylcarbamate (1.4 g) as a colorless powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([N:7]([CH3:9])[CH3:8])=[O:6].[OH-].[Na+].Cl[C:16]([O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17]>O1CCOCC1>[CH3:8][N:7]([CH3:9])[C:5]([C:4]1[CH:3]=[C:2]([NH:1][C:16](=[O:17])[O:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:12]=[CH:11][CH:10]=1)=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
NC=1C=C(C(=O)N(C)C)C=CC1
Name
Quantity
23.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred vigorously for 3 hours during which time, phenyl chloroformate (0.7 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled bath
CUSTOM
Type
CUSTOM
Details
The bath was removed
ADDITION
Type
ADDITION
Details
was further added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residual oil was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate-n-hexane (2:1, V/V)
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from benzene-n-hexane (5:1, V/V)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C(=O)C=1C=C(C=CC1)NC(OC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.